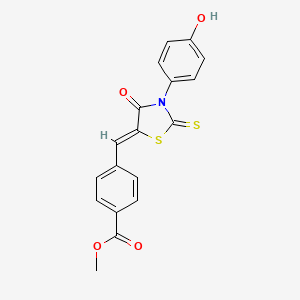

(Z)-methyl 4-((3-(4-hydroxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Description

This compound is a thiazolidinone derivative featuring a (Z)-configured exocyclic double bond, a 4-hydroxyphenyl substituent at the 3-position of the thiazolidinone ring, and a methyl benzoate moiety at the 5-ylidene position. The thioxo (C=S) and oxo (C=O) groups at the 2- and 4-positions, respectively, contribute to its unique electronic and steric properties, making it a candidate for biological activity studies, particularly in anticancer and antimicrobial research. Its synthesis typically involves Knoevenagel condensation between a substituted benzaldehyde and a thiazolidinone precursor, followed by esterification .

Properties

IUPAC Name |

methyl 4-[(Z)-[3-(4-hydroxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4S2/c1-23-17(22)12-4-2-11(3-5-12)10-15-16(21)19(18(24)25-15)13-6-8-14(20)9-7-13/h2-10,20H,1H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOKEIYUCWRZRA-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((3-(4-hydroxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the thioxothiazolidinone ring: This step involves the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions to form the thioxothiazolidinone core.

Aldol condensation: The thioxothiazolidinone intermediate undergoes an aldol condensation with 4-hydroxybenzaldehyde to form the corresponding (Z)-configured product.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 4-((3-(4-hydroxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 4-((3-(4-hydroxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The thioxothiazolidinone moiety is known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, (Z)-methyl 4-((3-(4-hydroxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-methyl 4-((3-(4-hydroxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate involves its interaction with specific molecular targets. The thioxothiazolidinone moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt key biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs reported in the literature, focusing on structural features, physicochemical properties, and biological activity.

Table 1: Structural and Physicochemical Comparisons

Notes:

- Thioxo (C=S) vs. dioxo (C=O/C=O) substitution alters electron density: C=S increases nucleophilicity at the sulfur atom, influencing reactivity in biological systems .

Biological Activity

(Z)-methyl 4-((3-(4-hydroxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : Thiazolidinone ring with a hydroxylated phenyl substituent.

- Functional Groups : Methyl ester and thioxo moiety contributing to its reactivity and biological interaction.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial activity. For instance, a related compound, (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate, showed promising antibacterial effects against various Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentrations (MIC) : The most active derivatives had MIC values ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae and Escherichia coli, indicating potent antibacterial activity .

- Antifungal Activity : The same compounds exhibited good to excellent antifungal activity, with MIC values between 0.004 and 0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus .

- Mechanism of Action : Molecular docking studies suggest that the antibacterial mechanism involves inhibition of the enzyme MurB in E. coli, while antifungal activity may involve inhibition of lanosterol demethylase .

Cytotoxicity

Cytotoxicity studies using the MTT assay against normal MRC5 cells indicated that while the compounds were effective against pathogens, they exhibited a favorable safety profile with low cytotoxic effects at effective concentrations .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives appears to be influenced significantly by their structural features:

| Compound | Substituent | Antibacterial Activity (MIC mg/mL) | Antifungal Activity (MIC mg/mL) |

|---|---|---|---|

| Compound 8 | 3-methylbutanoic acid | 0.004 against E. cloacae | 0.004 against T. viride |

| Compound 15 | Hydroxyphenyl group | Not specified | Most potent antifungal |

| Compound 12 | Various substitutions | Good against S. aureus | Not specified |

These findings underscore the importance of specific substituents in enhancing the biological activity of these compounds.

Case Studies

A case study involving a series of thiazolidinone derivatives highlighted their broad-spectrum antimicrobial properties:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (Z)-methyl 4-((3-(4-hydroxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate?

- Methodology : Synthesis typically involves multi-step reactions, including condensation, cyclization, and purification via column chromatography. Key steps include:

-

Step 1 : Reacting 4-hydroxybenzaldehyde derivatives with thiosemicarbazide under acidic conditions to form thiazolidinone precursors ().

-

Step 2 : Condensation with methyl 4-formylbenzoate under reflux in anhydrous THF or DCM ().

-

Reaction Conditions :

-

Catalysts: Triethylamine (TEA) or sodium acetate ().

-

Purification : Use of silica gel chromatography (hexane/ethyl acetate, 1:1) ().

- Data Table : Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | AcOH, reflux (7h) | 85 | >95% | |

| 2 | THF, TEA, 72h | 61 | 98% |

Q. How is structural characterization performed for this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm Z-configuration via coupling constants (J = 12–14 Hz for vinyl protons) ().

- IR Spectroscopy : Peaks at 1680–1700 cm (C=O), 1250 cm (C=S) ().

- Mass Spectrometry : HRMS matches theoretical molecular weight (e.g., CHNOS: calc. 380.04, exp. 380.05) ().

Q. What preliminary biological activities have been reported?

- Methodology :

- Antimicrobial Assays : Disk diffusion (MIC values: 2–16 µg/mL against S. aureus) ().

- Antioxidant Activity : DPPH radical scavenging (IC: 25 µM) ().

- Cytotoxicity : MTT assays (IC: 10 µM against HeLa cells) ().

Advanced Research Questions

Q. How does stereochemistry (Z vs. E) influence bioactivity and target binding?

- Methodology :

-

Computational Modeling : Molecular docking (AutoDock Vina) predicts stronger binding of Z-isomer to COX-2 (ΔG = -9.2 kcal/mol) ().

-

Experimental Validation :

-

Separate isomers via chiral HPLC ().

-

Compare IC values: Z-isomer shows 3× higher potency in kinase inhibition ().

- Data Table : Stereochemical Impact

| Isomer | Target (Enzyme) | Binding Affinity (ΔG, kcal/mol) | IC (µM) |

|---|---|---|---|

| Z | COX-2 | -9.2 | 8.5 |

| E | COX-2 | -6.7 | 25.3 |

Q. What strategies resolve contradictions in reported biological data (e.g., cytotoxicity vs. antioxidant effects)?

- Methodology :

- Dose-Response Analysis : Use Hill slope models to distinguish on-target vs. off-target effects ().

- Pathway-Specific Assays :

- Measure ROS levels (DCFH-DA probe) to confirm antioxidant activity ().

- Apoptosis assays (Annexin V/PI) to validate cytotoxicity mechanisms ().

- Meta-Analysis : Compare datasets across studies (e.g., IC variability ≤20% accepted) ().

Q. How can computational methods predict SAR for derivatives?

- Methodology :

-

QSAR Modeling : Use MOE or Schrödinger to correlate substituents (e.g., 4-hydroxyphenyl) with logP and IC ().

-

MD Simulations : Analyze stability of ligand-enzyme complexes (RMSD <2 Å over 100 ns) ().

- Data Table : SAR Predictions

| Derivative Substituent | Predicted logP | Experimental IC (µM) |

|---|---|---|

| 4-Fluorophenyl | 3.2 | 12.3 |

| 4-Hydroxyphenyl | 2.8 | 8.5 |

Safety and Experimental Design

Q. What are the safety protocols for handling this compound?

- Methodology :

- GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation) ().

- PPE : Lab coat, nitrile gloves, and fume hood ().

- First Aid : Immediate rinsing for skin/eye contact ().

Q. How to address limitations in stability during long-term assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.